Physical Property Differentiation: Boiling Point, Density, and Vapor Pressure vs. bis(2-methyl-3-furyl) disulfide
3,3'-Dithiobis(2,5-dimethylfuran) exhibits a significantly higher boiling point (305.3°C at 760 mmHg) compared to its des-methyl analog, bis(2-methyl-3-furyl) disulfide (280°C at 760 mmHg) [1][2]. This corresponds to a 25.3°C increase in boiling point, reflecting the stronger intermolecular forces imparted by the additional methyl groups. The compound also displays a lower density (1.140-1.152 g/mL) and a markedly lower vapor pressure (0.00149 mmHg at 25°C) compared to the analog's density of ~1.21 g/mL and vapor pressure of 0.0118 mmHg at 25°C [3]. This 8-fold reduction in vapor pressure has direct implications for handling, storage, and the compound's longevity as a flavor fixative.
| Evidence Dimension | Boiling Point and Vapor Pressure |
|---|---|
| Target Compound Data | BP: 305.3°C at 760 mmHg; Vapor Pressure: 0.00149 mmHg at 25°C |
| Comparator Or Baseline | bis(2-methyl-3-furyl) disulfide: BP 280°C at 760 mmHg; Vapor Pressure 0.0118 mmHg at 25°C |
| Quantified Difference | BP increased by 25.3°C; Vapor Pressure decreased by ~8-fold (lower volatility) |
| Conditions | Standard atmospheric pressure (760 mmHg) for BP; 25°C for vapor pressure |
Why This Matters
The higher boiling point and lower vapor pressure of 3,3'-dithiobis(2,5-dimethylfuran) make it more thermally stable during high-heat food processing (e.g., baking, extrusion) and provide a longer-lasting flavor impact, reducing the need for over-formulation to compensate for volatile loss.
- [1] Mol-Instincts. (2020). 3,3'-Dithiobis(2,5-dimethylfuran) Structure. Retrieved from https://www.molinstincts.com/structure/3-3-Dithiobis-2-5-dimethylfuran-cstr-CT1002400990.html View Source
- [2] ChemWhat. (n.d.). Bis(2-methyl-3-furyl)disulfide CAS#: 28588-75-2 - Chemical & Physical Properties. Retrieved from https://www.chemwhat.com/bis2-methyl-3-furyldisulfide-cas-28588-75-2/ View Source
- [3] ChemDBS. (n.d.). bis(2,5-Dimethyl-3-furyl) disulfide. Retrieved from http://www.chemdbs.com/flavors/f5794.html View Source
